Home > Products > Building Blocks P17009 > 6-Fluoro-4-hydrazinoquinoline hydrochloride
6-Fluoro-4-hydrazinoquinoline hydrochloride - 1172049-64-7

6-Fluoro-4-hydrazinoquinoline hydrochloride

Catalog Number: EVT-1728481
CAS Number: 1172049-64-7
Molecular Formula: C9H9ClFN3
Molecular Weight: 213.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ciprofloxacin

Compound Description: Ciprofloxacin, systematically known as 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria [, ]. It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and cell division [].

Moxifloxacin

Compound Description: Moxifloxacin, chemically defined as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against various bacteria, including those responsible for respiratory and urinary tract infections [, , ].

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

Compound Description: This compound, identified as an N-substituted regioisomer of Besifloxacin, is a fluoroquinolone derivative []. Synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate, it demonstrates the structural modifications possible within the fluoroquinolone class.

Relevance: This compound, like 6-Fluoro-4-hydrazinoquinoline hydrochloride, belongs to the fluoroquinolone class, sharing the characteristic 6-fluoroquinoline core structure []. Despite the differences in substituents at various positions, including a chlorine atom at the 8-position, a carboxylic acid group at the 3-position, and a complex azepan-3-ylamino group at the 7-position in this compound, the shared core structure highlights their fundamental chemical relationship.

7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Hydrochloride

Compound Description: This compound represents a potent quinolonecarboxylic acid antibacterial agent undergoing clinical evaluation []. The significant finding is the identification of its S-(+) enantiomer as having superior antibacterial activity compared to the R-(-) enantiomer, highlighting the importance of stereochemistry in drug efficacy.

Relevance: While not a direct structural analogue of 6-Fluoro-4-hydrazinoquinoline hydrochloride, this compound belongs to the broader category of quinolone carboxylic acids, suggesting potential similarities in their modes of action and pharmacological profiles []. Notably, both compounds share a fluorine atom at the 6-position of the quinolone core, further strengthening their structural relationship.

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

Compound Description: This series of compounds was designed and synthesized to investigate the impact of bulky substituents at the C-7 position of the 6-fluoroquinolone scaffold on antimicrobial activity []. This approach highlights the ongoing research into optimizing the structure of quinolones for enhanced therapeutic benefit.

Relevance: These derivatives share the core 6-fluoroquinolone structure with 6-Fluoro-4-hydrazinoquinoline hydrochloride, differing primarily in the substituents attached at various positions []. Specifically, these derivatives feature a carboxylic acid group at the 3-position, a cyclopropyl group at the 1-position, and a complex piperazine derivative at the 7-position, which are absent in 6-Fluoro-4-hydrazinoquinoline hydrochloride. Nevertheless, the shared core structure and the focus on the 6-fluoroquinolone scaffold underscore their close chemical relationship.

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole Hydrochloride

Compound Description: This compound serves as a key intermediate in the synthesis of Iloperidone, an atypical antipsychotic drug [, , ]. Its synthesis involves several steps, highlighting the complexity of pharmaceutical development and the importance of identifying and characterizing intermediates.

Relevance: While not a quinolone derivative, 6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride shares a key structural feature with 6-Fluoro-4-hydrazinoquinoline hydrochloride: the presence of a fluorine atom at the 6-position of the aromatic ring system [, , ]. This shared fluorine substitution suggests potential similarities in their chemical properties and reactivities. Additionally, both compounds belong to the broader category of heterocyclic aromatic compounds, further strengthening their chemical relationship.

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective antagonist of the corticotropin-releasing factor (CRF) receptor subtype 1 (CRF1) []. This compound demonstrates significant potential for treating CRF1-mediated disorders, including anxiety and depression, highlighting the diversity of biological targets addressed by pharmaceutical research.

Relevance: Although structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, SSR125543A highlights the importance of fluorine substitution in drug design []. Both compounds incorporate a fluorine atom within their structures, suggesting that fluorine might play a crucial role in their respective biological activities, potentially by influencing their pharmacokinetic properties or interactions with target molecules.

1-(5-Fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid Hydrochloride (DW-116)

Compound Description: DW-116 is a newly developed quinolone antibiotic with promising in vivo antibacterial activity []. Pharmacokinetic studies in rats showed that DW-116 exhibits a longer mean residence time in the body compared to other quinolones like ciprofloxacin and rufloxacin, indicating its potential for sustained therapeutic effects.

Relevance: DW-116 belongs to the same class of fluoroquinolone antibiotics as 6-Fluoro-4-hydrazinoquinoline hydrochloride and shares a common structural feature: the presence of a fluorine atom at the 6-position of the quinolone ring []. This shared fluorine substitution, along with the overall quinolone scaffold, suggests potential similarities in their mechanisms of action and antibacterial properties.

7-((3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidine-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Compound Description: This compound, a fluoroquinolone derivative, is structurally characterized by its hydrochloride crystals, hydrochloride hydrate crystals, and methane sulfonate crystals []. These different salt forms exhibit varying sensitivities to light-induced decomposition and solubility, emphasizing the importance of salt selection in drug formulation.

Relevance: This compound shares the core 6-fluoroquinolone structure with 6-Fluoro-4-hydrazinoquinoline hydrochloride, further emphasizing the prevalence of this scaffold in medicinal chemistry []. The structural variations, such as the presence of a carboxylic acid group at the 3-position, a cyclopropylaminomethyl-substituted fluoropyrrolidinyl group at the 7-position, a methoxy group at the 8-position, and a 2-fluoroethyl group at the 1-position in this compound, highlight the diversity within the fluoroquinolone class.

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(4-ethyl-1-piperazinyl)-4-oxo-3-quinoline Carboxylic Acid Hydrochloride (NNFX)

Compound Description: NNFX, a fluoroquinolone antibiotic, forms complexes with various rare earth elements, including praseodymium, neodymium, holmium, and erbium [, ]. These complexes exhibit enhanced absorption bands of the 4f electron transitions, particularly in the presence of surfactants like TX-100.

Relevance: Similar to 6-Fluoro-4-hydrazinoquinoline hydrochloride, NNFX is built upon the 6-fluoroquinolone scaffold, indicating a close structural relationship [, ]. Despite the differences in substituents at positions 1, 3, and 7, the shared core structure suggests potential similarities in their chemical properties and biological activities.

1-cyclopropyl-7-([S,S]-2,8-diazabicyclo[4,3,0]none-8-yl)-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline Carboxylic Acid Hydrochloride Monohydrate

Compound Description: This compound, a fluoroquinolone derivative, displays notable antibacterial activity []. Its monohydrate form exhibits favorable flow and friability properties, which are crucial for pharmaceutical formulation and manufacturing processes.

Relevance: This compound shares the core 6-fluoroquinoline structure with 6-Fluoro-4-hydrazinoquinoline hydrochloride, highlighting their fundamental chemical similarity []. The key structural differences lie in the substituents, where this compound features a carboxylic acid group at the 3-position, a cyclopropyl group at the 1-position, a methoxy group at the 8-position, and a diazabicyclo[4.3.0]nonane group at the 7-position, unlike 6-Fluoro-4-hydrazinoquinoline hydrochloride.

8-Cyan-1-cyclopropyl-7-(1S,6S-2,8-diazabicyclo[4.3.0]nonan-8-yl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid Hydrochloride

Compound Description: This fluoroquinolone derivative, along with its semi-hydrochloride salt, exhibits potent antibacterial properties [, ]. These findings emphasize the importance of exploring various salt forms to optimize the pharmaceutical properties of drug candidates.

Relevance: This compound and 6-Fluoro-4-hydrazinoquinoline hydrochloride belong to the same class of fluoroquinolone antibiotics and share the characteristic 6-fluoroquinolone core structure [, ]. While the substituents at positions 1, 3, 7, and 8 differ, including a cyano group at the 8-position in this compound, the shared core structure suggests potential similarities in their mechanisms of action and spectrum of activity against bacterial pathogens.

Nebivolol

Compound Description: Nebivolol, chemically identified as (±)-(R{S[S-(S)]})-α,α'-[iminobis(methylene)]bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol), is a β1-adrenergic receptor antagonist used to treat hypertension [, ]. Its hydrochloride and hydrobromide dihydrate salts have been structurally characterized, revealing conformational similarities between them.

Relevance: Although structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, Nebivolol shares a key structural feature: the presence of a fluorine atom at the 6-position of its benzopyran rings [, ]. This shared fluorine substitution highlights its importance in drug design, potentially influencing pharmacological properties and interactions with biological targets.

1-Cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Aspartic Acid Salt

Compound Description: This compound is a novel aspartic acid salt of a fluoroquinolone derivative, developed to improve physicochemical properties like solubility and stability compared to its phosphate or hydrochloride salts []. This approach highlights the significance of salt formation in optimizing drug formulation and therapeutic efficacy.

Relevance: While structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, this compound exemplifies the importance of exploring different salt forms to enhance the pharmaceutical characteristics of fluoroquinolone antibiotics []. The use of aspartic acid as a counterion in this compound showcases an alternative strategy to hydrochloride salts for potentially improving drug solubility, stability, and reducing toxicity.

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound represents a highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in the regulation of intracellular signaling pathways relevant to psychotic disorders like schizophrenia []. Its discovery stemmed from a library screening of PDE5 inhibitors, showcasing a successful example of drug repurposing and lead optimization.

Relevance: Although structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, this compound underscores the significance of fluorine substitution in drug discovery and development []. The presence of a fluorine atom in this PDE10A inhibitor, similar to 6-Fluoro-4-hydrazinoquinoline hydrochloride, suggests its potential role in influencing pharmacokinetic properties, target binding affinity, or overall drug efficacy.

N-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide (MBS) and Its Hydrochloride Form (MBSHCl)

Compound Description: MBS, also known as AND-1184, is a potential therapeutic agent for dementia. Its structural investigation, along with its hydrochloride salt (MBSHCl), reveals distinct conformational features and dynamic behaviors in the solid state []. These insights are crucial for understanding the drug's physicochemical properties and potential impact on its formulation and delivery.

Relevance: Although structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, both MBSHCl and 6-Fluoro-4-hydrazinoquinoline hydrochloride are examples of hydrochloride salts of biologically active compounds []. This shared salt form emphasizes the importance of hydrochloride salts in drug development, often chosen for their stability, solubility, and suitability for various routes of administration.

(S)-2-(1-(9H-Purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one Hydrochloride

Compound Description: This compound is a polymorphic form of a hydrochloride salt, highlighting the ability of a single compound to exist in multiple crystalline structures []. Polymorphism can significantly influence drug properties like solubility, dissolution rate, and stability, impacting its bioavailability and therapeutic efficacy.

Relevance: While structurally distinct from 6-Fluoro-4-hydrazinoquinoline hydrochloride, this compound, as a hydrochloride salt, underscores the common practice of forming hydrochloride salts in pharmaceutical research and development []. Hydrochloride salts are often preferred due to their ease of preparation, stability, and favorable solubility profiles, making them suitable for various drug formulations.

Overview

6-Fluoro-4-hydrazinoquinoline hydrochloride is a chemical compound with notable potential in medicinal chemistry, particularly in the development of new therapeutic agents. This compound is characterized by the presence of a hydrazine functional group attached to a fluorinated quinoline structure, which enhances its biological activity and pharmacological properties.

Source

The compound is synthesized primarily from 6-fluoroquinoline, which serves as the starting material for the introduction of the hydrazine group. The synthesis involves various chemical reactions that yield 6-fluoro-4-hydrazinoquinoline, which is then converted to its hydrochloride salt form for enhanced stability and solubility in biological systems.

Classification

6-Fluoro-4-hydrazinoquinoline hydrochloride belongs to the class of heterocyclic compounds, specifically quinolines, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Its classification as a hydrazine derivative also places it within a group of compounds often explored for their enzyme inhibition properties.

Synthesis Analysis

Methods

The synthesis of 6-fluoro-4-hydrazinoquinoline hydrochloride typically involves the following steps:

  1. Refluxing 6-fluoroquinoline with hydrazine hydrate: This reaction leads to the formation of 6-fluoro-4-hydrazinoquinoline.
  2. Formation of hydrochloride salt: The free base form is treated with hydrochloric acid to produce 6-fluoro-4-hydrazinoquinoline hydrochloride.

Technical Details

The reaction conditions often include heating under reflux in an appropriate solvent such as ethanol or methanol. Monitoring techniques like thin-layer chromatography (TLC) are employed to track the progress of the reaction. The final product is usually purified through recrystallization from suitable solvents to obtain high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of 6-fluoro-4-hydrazinoquinoline hydrochloride can be represented as follows:

  • Chemical Formula: C9_9H8_8ClF2_2N3_3
  • Molecular Weight: Approximately 227.63 g/mol

The structure features a quinoline ring system with a hydrazine substituent at the 4-position and a fluorine atom at the 6-position.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For example, NMR can provide insights into the hydrogen environments in the molecule, while IR can identify functional groups.

Chemical Reactions Analysis

Reactions

6-Fluoro-4-hydrazinoquinoline hydrochloride can participate in various chemical reactions due to its functional groups:

  1. Condensation reactions: It can react with aldehydes or ketones to form hydrazones.
  2. Cyclization reactions: Under certain conditions, it may undergo cyclization to form more complex heterocyclic structures.

Technical Details

These reactions often require specific catalysts or reagents and are typically conducted under controlled temperatures and atmospheres (e.g., inert gas conditions) to prevent side reactions.

Mechanism of Action

Process

The mechanism of action for compounds like 6-fluoro-4-hydrazinoquinoline hydrochloride often involves interaction with specific biological targets such as enzymes or receptors. The presence of the hydrazine moiety allows for potential hydrogen bonding and interactions with active sites on target proteins.

Data

Studies have indicated that similar compounds exhibit inhibition against various enzymes, suggesting that 6-fluoro-4-hydrazinoquinoline hydrochloride may also possess enzyme inhibitory properties that could be beneficial in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and common organic solvents like ethanol and methanol.
  • Melting Point: Specific melting point data may vary but typically falls within a range suitable for organic compounds.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of hydrazines, including potential oxidation reactions.
Applications

Scientific Uses

6-Fluoro-4-hydrazinoquinoline hydrochloride has several potential applications:

  1. Medicinal Chemistry: Investigated for its antitumor and antimicrobial activities.
  2. Drug Development: Serves as a building block for synthesizing more complex pharmacologically active compounds.
  3. Biochemical Research: Utilized in studies aimed at understanding enzyme inhibition mechanisms and developing new therapeutic strategies.

Properties

CAS Number

1172049-64-7

Product Name

6-Fluoro-4-hydrazinoquinoline hydrochloride

IUPAC Name

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride

Molecular Formula

C9H9ClFN3

Molecular Weight

213.64 g/mol

InChI

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H

InChI Key

NPCLEVOHKCYIJW-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)NN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.